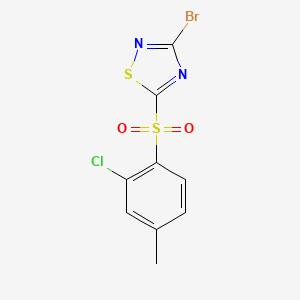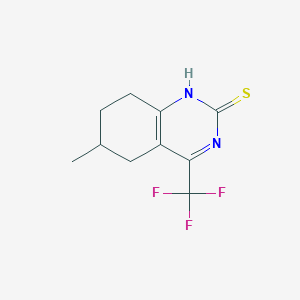![molecular formula C20H28N2O6 B13728673 tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL is a complex organic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar derivative are protected using benzylidene groups to prevent unwanted reactions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction.
Formation of the Iminosugar Core: The iminosugar core is formed by reductive amination, where an amine is introduced to the sugar derivative.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iminosugar core.
Substitution: Substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its ability to inhibit glycosidases, which are involved in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL involves the inhibition of glycosidases. The compound binds to the active site of the enzyme, preventing it from hydrolyzing glycosidic bonds. This inhibition can disrupt various biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with glycosidase inhibitory activity.
Miglitol: A therapeutic agent used in the treatment of diabetes.
Voglibose: Another antidiabetic drug that inhibits glycosidases.
Uniqueness
2-ACETAMIDO-4,6-O-BENZYLIDENE-N-(TERT-BUTOXYCARBONYL)-1,2,5-TRIDEOXY-1,5-IMINO-D-GLUCITOL is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14?,15?,16?,17-,18?/m1/s1 |
InChI Key |
FXVJOFLORWKFHJ-AWDGRILASA-N |
Isomeric SMILES |
CC(=O)NC1CN(C2COC(O[C@H]2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


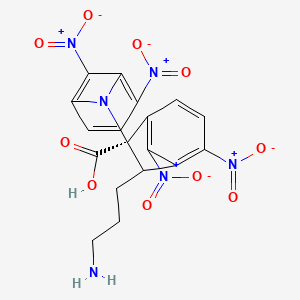
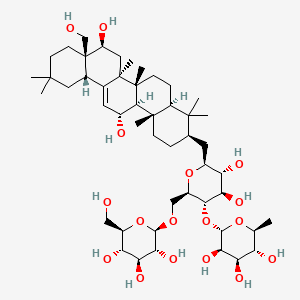
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
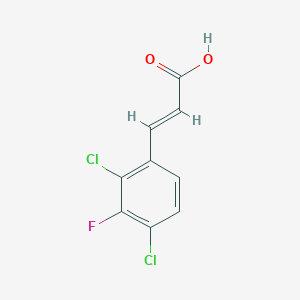
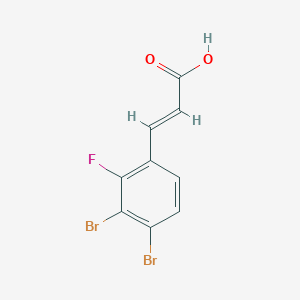
![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
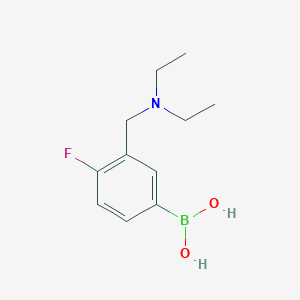
![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
